N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

CAS No.: 2034269-18-4

Cat. No.: VC6865581

Molecular Formula: C20H19N5O2S

Molecular Weight: 393.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034269-18-4 |

|---|---|

| Molecular Formula | C20H19N5O2S |

| Molecular Weight | 393.47 |

| IUPAC Name | N'-(2-cyanophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]oxamide |

| Standard InChI | InChI=1S/C20H19N5O2S/c1-13-10-14(2)25(24-13)17(18-8-5-9-28-18)12-22-19(26)20(27)23-16-7-4-3-6-15(16)11-21/h3-10,17H,12H2,1-2H3,(H,22,26)(H,23,27) |

| Standard InChI Key | DJTHVMOTLQOBHI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CS3)C |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

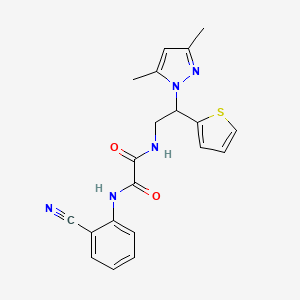

The compound’s IUPAC name, N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, reflects its intricate structure. Key components include:

-

2-Cyanophenyl group: A benzene ring substituted with a nitrile (-CN) group at the second position.

-

Oxalamide backbone: A diamide derivative of oxalic acid, serving as the central linker.

-

3,5-Dimethylpyrazole: A five-membered aromatic ring with two methyl groups at positions 3 and 5.

-

Thiophene: A sulfur-containing heterocycle.

The molecular formula C₂₀H₁₉N₅O₂S corresponds to a molar mass of 393.5 g/mol .

Structural Representation

The SMILES notation, Cc1cc(C)n(C(CNC(=O)C(=O)Nc2ccc(C#N)cc2)c2cccs2)n1, provides a linear representation of the molecule’s connectivity (Figure 1) . Computational modeling reveals a three-dimensional conformation where the pyrazole and thiophene rings adopt nearly orthogonal orientations relative to the oxalamide core, potentially influencing molecular interactions.

Table 1: Key Identifiers of N1-(2-Cyanophenyl)-N2-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)ethyl)Oxalamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 2034269-18-4 | |

| Molecular Formula | C₂₀H₁₉N₅O₂S | |

| Molecular Weight | 393.5 g/mol | |

| SMILES | Cc1cc(C)n(C(CNC(=O)C(=O)Nc2ccc(C#N)cc2)c2cccs2)n1 |

Synthesis and Synthetic Pathways

Key Intermediate: 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)ethylamine

This intermediate likely originates from a Mannich-type reaction between thiophen-2-ylacetaldehyde, dimethylpyrazole, and ammonia. Such methods are well-established for synthesizing β-amino ketones, which can be reduced to the corresponding amine .

Physicochemical Properties

-

LogP (octanol-water): Estimated at 2.8–3.5, indicating moderate lipophilicity suitable for membrane permeability.

-

Hydrogen bond donors/acceptors: 3 donors (amide NH groups) and 6 acceptors (amide carbonyls, pyrazole N, thiophene S), influencing solubility and protein-binding potential .

Hypothesized Biological Activity and Applications

Pyrazole and Thiophene Pharmacophores

The 3,5-dimethylpyrazole moiety is a common feature in kinase inhibitors (e.g., CDK2 inhibitors), while thiophene rings frequently appear in anticonvulsants and antimicrobial agents. The oxalamide group may serve as a hydrogen-bonding motif for target engagement .

Research Gaps and Future Directions

Despite its intriguing structure, N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide lacks published biological data. Priority research areas include:

-

In vitro screening against cancer cell lines and enzymatic targets.

-

ADMET profiling to assess pharmacokinetic viability.

-

X-ray crystallography to resolve its binding mode with putative targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume